Cas no 241799-33-7 (1-(3-CHLOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID)
1-(3-CHLOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID Chemical and Physical Properties
Names and Identifiers
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- 1-(3-CHLOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
- SALOR-INT L317683-1EA
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- MDL: MFCD04122759
- Inchi: InChI=1S/C11H9ClN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-3-8(12)5-9/h2-6H,1H3,(H,15,16)
- InChI Key: KGGIPUUYWUXTSR-UHFFFAOYSA-N
- SMILES: CC1=C(C=NN1C2=CC=CC(=C2)Cl)C(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
1-(3-CHLOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C995510-50mg |
1-(3-Chlorophenyl)-5-Methyl-1h-Pyrazole-4-Carboxylic Acid |
241799-33-7 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C995510-100mg |
1-(3-Chlorophenyl)-5-Methyl-1h-Pyrazole-4-Carboxylic Acid |
241799-33-7 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C995510-500mg |
1-(3-Chlorophenyl)-5-Methyl-1h-Pyrazole-4-Carboxylic Acid |
241799-33-7 | 500mg |
$ 320.00 | 2022-06-06 | ||
| abcr | AB510052-100 mg |
1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid |
241799-33-7 | 100MG |
€127.60 | 2022-07-29 | ||
| abcr | AB510052-250 mg |
1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid |
241799-33-7 | 250MG |
€207.30 | 2022-07-29 | ||
| abcr | AB510052-1 g |
1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid |
241799-33-7 | 1g |
€366.50 | 2022-07-29 | ||
| 1PlusChem | 1P00C5C3-50mg |
1-(3-CHLOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID |
241799-33-7 | 95% | 50mg |
$130.00 | 2024-05-21 | |
| 1PlusChem | 1P00C5C3-500mg |
1-(3-CHLOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID |
241799-33-7 | 95% | 500mg |
$286.00 | 2025-02-25 | |
| 1PlusChem | 1P00C5C3-2.5g |
1-(3-CHLOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID |
241799-33-7 | 95% | 2.5g |
$803.00 | 2025-02-25 | |
| 1PlusChem | 1P00C5C3-10g |
1-(3-CHLOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID |
241799-33-7 | 95% | 10g |
$3013.00 | 2024-05-21 |
1-(3-CHLOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID Suppliers
1-(3-CHLOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 1-(3-CHLOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
1-(3-CHLOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID (CAS No. 241799-33-7): An Overview
1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 241799-33-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring substituted with a 3-chlorophenyl group and a methyl group, with a carboxylic acid functional group attached to the pyrazole ring. This combination of functional groups imparts specific chemical and biological properties that make it an attractive candidate for drug design and synthesis.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their diverse pharmacological activities. For instance, pyrazole derivatives have been reported to exhibit anti-inflammatory, antiviral, and anticancer properties. The presence of the 3-chlorophenyl and methyl groups in 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid further enhances its biological activity by modulating its interactions with target proteins and enzymes.
In the context of drug discovery, 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has been explored as a lead compound for the development of new therapeutic agents. One notable application is in the treatment of inflammatory diseases. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation and associated symptoms.
Additionally, studies have investigated the potential of 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid as an anticancer agent. Preclinical data suggest that this compound can induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the activation of Akt and MAPK signaling pathways, which are often dysregulated in various types of cancer.
The pharmacokinetic properties of 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid have also been studied to evaluate its suitability as a drug candidate. Research has demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is well-absorbed orally and has good bioavailability, making it a promising candidate for further development into oral formulations.
In terms of safety, preclinical toxicology studies have indicated that 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is generally well-tolerated at therapeutic doses. However, as with any new drug candidate, comprehensive safety assessments are necessary to ensure its long-term safety and efficacy in clinical settings.
The synthetic route for preparing 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has been well-documented in the literature. Typically, this involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-(3-chlorophenyl)-5-methylpyrazole, followed by carboxylation to introduce the carboxylic acid group. This synthetic pathway is efficient and scalable, making it suitable for large-scale production.
In conclusion, 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 241799-33-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive lead compound for the development of novel therapeutic agents targeting inflammatory diseases and cancer. Ongoing research continues to explore its full potential, paving the way for innovative treatments in these areas.
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